molecular formula C4HBrClIS B2500280 3-Bromo-2-chloro-5-iodothiophene CAS No. 1594688-22-8

3-Bromo-2-chloro-5-iodothiophene

Cat. No.: B2500280
CAS No.: 1594688-22-8
M. Wt: 323.37
InChI Key: QOSAUCDYXCNBSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, which involves the treatment of dihalo-substituted thiophenes with lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). This reaction facilitates the migration of halogen atoms, leading to the formation of the desired polyhalogenated thiophene .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using reagents such as N-chlorosuccinimide (NCS), N-iodosuccinimide (NIS), and bromine. These methods ensure high yields and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-iodothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron(III) chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 3-Bromo-5-iodothiophene
  • 2-Chloro-5-iodothiophene

Comparison: 3-Bromo-2-chloro-5-iodothiophene is unique due to the presence of three different halogen atoms on the thiophene ring. This combination of substituents imparts distinct reactivity and properties compared to other polyhalogenated thiophenes. For example, 2-Bromo-5-chlorothiophene and 3-Bromo-5-iodothiophene have different halogen arrangements, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSAUCDYXCNBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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